molecular formula C19H26N6O B3809208 N-methyl-N-({1-[2-oxo-2-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)ethyl]-1H-tetrazol-5-yl}methyl)-2-propanamine

N-methyl-N-({1-[2-oxo-2-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)ethyl]-1H-tetrazol-5-yl}methyl)-2-propanamine

Cat. No.: B3809208
M. Wt: 354.4 g/mol
InChI Key: VGMRWRLKRHBHMD-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components common in organic chemistry, including a tetrazole ring, a pyridine ring, and a phenyl ring . Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . Pyridines are six-membered heterocyclic compounds with one nitrogen atom and five carbon atoms, and phenyl groups are a functional group characterized by a ring of six carbon atoms, essentially derived from benzene by removing one hydrogen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For instance, the tetrazole ring might participate in reactions like hydrogenation or substitution, while the pyridine ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, polarity, and functional groups. These properties might include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, it might interact with biological targets like proteins or enzymes to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound might focus on exploring its potential applications, studying its reactivity under various conditions, or developing more efficient methods for its synthesis .

Properties

IUPAC Name

2-[5-[[methyl(propan-2-yl)amino]methyl]tetrazol-1-yl]-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-15(2)23(3)13-18-20-21-22-25(18)14-19(26)24-11-9-17(10-12-24)16-7-5-4-6-8-16/h4-9,15H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMRWRLKRHBHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1=NN=NN1CC(=O)N2CCC(=CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-({1-[2-oxo-2-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)ethyl]-1H-tetrazol-5-yl}methyl)-2-propanamine
Reactant of Route 2
Reactant of Route 2
N-methyl-N-({1-[2-oxo-2-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)ethyl]-1H-tetrazol-5-yl}methyl)-2-propanamine
Reactant of Route 3
Reactant of Route 3
N-methyl-N-({1-[2-oxo-2-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)ethyl]-1H-tetrazol-5-yl}methyl)-2-propanamine
Reactant of Route 4
Reactant of Route 4
N-methyl-N-({1-[2-oxo-2-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)ethyl]-1H-tetrazol-5-yl}methyl)-2-propanamine
Reactant of Route 5
Reactant of Route 5
N-methyl-N-({1-[2-oxo-2-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)ethyl]-1H-tetrazol-5-yl}methyl)-2-propanamine
Reactant of Route 6
N-methyl-N-({1-[2-oxo-2-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)ethyl]-1H-tetrazol-5-yl}methyl)-2-propanamine

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